molecular formula C12H12O4 B14613394 Acetic acid--naphthalene-1,8-diol (1/1) CAS No. 60548-85-8

Acetic acid--naphthalene-1,8-diol (1/1)

Cat. No.: B14613394
CAS No.: 60548-85-8
M. Wt: 220.22 g/mol
InChI Key: KJKKZMOVLFPJFP-UHFFFAOYSA-N
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Description

Acetic acid–naphthalene-1,8-diol (1/1) is an organic compound that combines acetic acid and naphthalene-1,8-diol in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–naphthalene-1,8-diol (1/1) typically involves the condensation reaction of naphthalene and chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder . The reaction conditions include maintaining an appropriate temperature and pressure to facilitate the formation of the desired product.

Industrial Production Methods

Industrially, the compound can be produced using similar methods, with optimization for large-scale production. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–naphthalene-1,8-diol (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic nature of naphthalene allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Acetic acid–naphthalene-1,8-diol (1/1) has several scientific research applications:

Mechanism of Action

The mechanism by which acetic acid–naphthalene-1,8-diol (1/1) exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals . The compound’s interactions with enzymes and receptors in biological systems are also areas of active research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–naphthalene-1,8-diol (1/1) is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it a valuable compound for various applications and research studies.

Properties

CAS No.

60548-85-8

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

acetic acid;naphthalene-1,8-diol

InChI

InChI=1S/C10H8O2.C2H4O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;1-2(3)4/h1-6,11-12H;1H3,(H,3,4)

InChI Key

KJKKZMOVLFPJFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC2=C(C(=C1)O)C(=CC=C2)O

Origin of Product

United States

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